molecular formula C18H15N7O3 B2460364 5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 329795-99-5

5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2460364
CAS No.: 329795-99-5
M. Wt: 377.364
InChI Key: FWYWMSAJUYAINL-UHFFFAOYSA-N
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Description

5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C18H15N7O3 and its molecular weight is 377.364. The purity is usually 95%.
BenchChem offers high-quality 5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-7-(3-nitrophenyl)-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N7O3/c1-11-15(17(26)23-14-7-2-3-8-19-14)16(24-18(22-11)20-10-21-24)12-5-4-6-13(9-12)25(27)28/h2-10,16H,1H3,(H,19,23,26)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWYWMSAJUYAINL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=NC=N2)N1)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)NC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family and has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the formation of the triazolopyrimidine core and subsequent functionalization. Common methods include microwave-assisted synthesis and conventional heating techniques. The purity and yield of synthesized compounds are often confirmed using techniques such as NMR, GC-MS, and LC-MS.

Antitumor Activity

Recent studies have demonstrated that derivatives of triazolopyrimidine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound was tested against the MDA-MB-231 breast cancer cell line, showing an IC50 value indicating potent inhibitory effects on cell proliferation. The structure-activity relationship (SAR) suggests that modifications in the nitrophenyl and pyridinyl substituents can enhance antitumor activity.

CompoundCell LineIC50 (μM)Notes
5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamideMDA-MB-231TBDSignificant cytotoxicity observed
Related Compound AMDA-MB-23127.6Strongest activity in series
Related Compound BNon-small cell lung cancer43 - 87% inhibitionVaries with structural modifications

Antibacterial and Antifungal Activity

In vitro tests have shown that compounds similar to 5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exhibit antibacterial and antifungal properties. The mechanism is believed to involve interference with bacterial DNA synthesis or disruption of cell membrane integrity.

Study 1: Synthesis and Evaluation

In a study published in Journal of Brazilian Chemical Society, a series of thieno[2,3-d]pyrimidine derivatives were synthesized and evaluated for their biological activities. The study highlighted that modifications in the aromatic ring significantly affected the cytotoxicity against cancer cell lines. This suggests that similar modifications could be explored for our compound to enhance its efficacy against tumors.

Study 2: Structure-Activity Relationship Analysis

A detailed SAR analysis indicated that electron-withdrawing groups on the aromatic ring improved biological activity. For instance, the introduction of nitro groups has been linked to increased potency in inhibiting tumor growth. This finding supports further exploration of 5-methyl-7-(3-nitrophenyl)-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide as a potential lead compound for drug development.

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